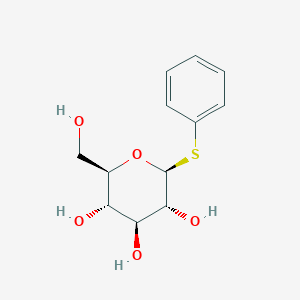

Phenyl-beta-D-thioglucopyranoside

Beschreibung

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-70-1 | |

| Record name | NSC231833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Phenyl-β-D-thioglucopyranoside

Executive Summary

Phenyl-β-D-thioglucopyranoside (CAS: 2936-70-1) is a non-hydrolyzable analog of phenyl glucoside and a "privileged scaffold" in carbohydrate chemistry. Unlike O-glycosides, the thioglycosidic bond is resistant to acid and enzymatic hydrolysis by standard glycosidases, making this compound invaluable as:

-

A Stable Glycosyl Donor: It can be activated selectively (e.g., by NIS/TfOH) to synthesize complex oligosaccharides.

-

A Mechanistic Probe: Used in X-ray crystallography to stabilize protein conformations in glycosidase active sites.

-

A Metabolic Decoy: Inhibits cellular glycosylation pathways.

This guide details a Phase Transfer Catalyzed (PTC) synthesis route. This method is superior to traditional Lewis acid-catalyzed routes because it operates under mild, biphasic conditions, avoids heavy metal waste, and ensures high stereoselectivity via neighboring group participation.

Mechanistic Foundation: The Stereoselectivity Engine

The critical challenge in synthesizing β-thioglycosides is controlling the stereochemistry at the anomeric center (C1). We utilize Neighboring Group Participation (NGP) to guarantee the β-configuration.

The Mechanism[1][2][3]

-

Precursor: We start with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-glucose). The bromide is in the axial (

) position due to the anomeric effect. -

Activation: Under reaction conditions, the bromide leaves.

-

Anchimeric Assistance: The acetate group at C2 (equatorial) attacks the oxocarbenium ion from the bottom face, forming a cyclic acyloxonium ion intermediate.

-

Nucleophilic Attack: This 5-membered ring blocks the

-face. The thiophenolate nucleophile must attack from the top (

Figure 1: Stereoselective formation of the β-thioglycosidic bond via C2-acetoxy participation.

Experimental Protocol A: Synthesis of the Peracetylated Intermediate

Target: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside Method: Phase Transfer Catalysis (Liquid-Liquid)

Reagents & Materials

| Component | Role | Equiv. | Notes |

| Acetobromo-α-D-glucose | Substrate | 1.0 | Hygroscopic; store cold. |

| Thiophenol (Benzenethiol) | Nucleophile | 1.2 | TOXIC/STENCH. Handle in hood. |

| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst | 0.1 | Facilitates anion transport. |

| Sodium Carbonate ( | Base | 2.0 | 1M Aqueous solution. |

| Dichloromethane (DCM) | Solvent | - | Organic phase. |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve Acetobromo-α-D-glucose (10 mmol, 4.11 g) and TBAB (1 mmol, 0.32 g) in DCM (50 mL).

-

Thiol Addition: Add Thiophenol (12 mmol, 1.23 mL) to the stirring solution. Caution: Thiophenol has an extremely potent, repulsive odor. Use bleach to quench glassware.

-

Initiation: Add 1M Aqueous

(20 mL) vigorously. The biphasic mixture must be stirred rapidly (>800 RPM) to ensure efficient phase transfer. -

Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1). The starting bromide (

) should disappear, and the product ( -

Workup:

-

Separate the organic layer.

-

Wash the organic layer with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol (critical for odor control).

-

Wash with water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Crystallization: Recrystallize the crude solid from hot Ethanol or Isopropanol.

-

Yield: Expect 75–85%.

-

Appearance: White needles.

-

Experimental Protocol B: Zemplén Deacetylation

Target: Phenyl-β-D-thioglucopyranoside (Free Sugar) Method: Transesterification

Step-by-Step Procedure

-

Dissolution: Suspend the recrystallized peracetylated intermediate (5 mmol, 2.2 g) in anhydrous Methanol (20 mL).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, approx 0.5 mL). The pH should be basic (~9-10).

-

Reaction: Stir at RT. The solid will dissolve as the polar free sugar forms. Reaction time: 30–60 minutes.

-

Neutralization (Critical): Add Amberlite IR-120 (H+) resin (pre-washed) until the pH is neutral (pH 7). Do not use aqueous acid, as it may hydrolyze the thioglycoside bond or introduce salts.

-

Isolation: Filter off the resin and wash with MeOH. Concentrate the filtrate.

-

Purification: The residue can be recrystallized from Water/Ethanol or purified via silica gel chromatography (DCM:MeOH 9:1) if necessary.

Figure 2: Complete synthetic workflow from acetobromo-glucose to free thioglycoside.

Characterization & Quality Control

Quantitative Data Table

| Parameter | Peracetylated Intermediate | Final Product (Free Sugar) |

| CAS Number | 23661-28-1 | 2936-70-1 |

| Molecular Weight | 440.46 g/mol | 272.32 g/mol |

| Melting Point | 116–120 °C | 130–135 °C (varies by hydration) |

| Optical Rotation | -16.0° ( | -70.0° ( |

Key Diagnostic: The coupling constant (

Safety & Handling (Thiophenol)

Thiophenol (Benzenethiol) is the primary hazard in this protocol.

-

Stench: It has a penetrating, garlic-like odor detectable at ppb levels.

-

Control: All glassware contacting thiophenol must be soaked in a Bleach (Sodium Hypochlorite) bath immediately after use. This oxidizes the thiol to the odorless sulfonic acid.

-

-

Toxicity: Highly toxic by inhalation and skin absorption. Double-glove and work exclusively in a fume hood.

-

Waste: Do not pour thiol waste down the drain. Quench with bleach, adjust pH, and dispose of as organic chemical waste.

References

Introduction: The Significance of the Thio-Linkage in Glycobiology

An In-depth Technical Guide to Phenyl-β-D-thioglucopyranoside: Properties, Applications, and Experimental Protocols

In the landscape of glycobiology and medicinal chemistry, the subtle modification of molecular structures can lead to profound changes in biological activity and chemical stability. Phenyl-β-D-thioglucopyranoside is a prime example of such molecular engineering. It is a synthetic derivative of β-D-glucopyranose where the anomeric oxygen atom is replaced by a sulfur atom, creating a thioglycosidic bond to a phenyl group.[1] This seemingly minor alteration confers significant resistance to enzymatic and chemical hydrolysis compared to its O-glycoside counterpart, Phenyl-β-D-glucopyranoside.[1] This enhanced stability makes it an invaluable tool for researchers, serving as a stable substrate mimic, a glycosyl donor in complex syntheses, and a probe for studying carbohydrate-protein interactions.[1][2] This guide provides an in-depth exploration of the core physicochemical properties, synthesis, and key applications of Phenyl-β-D-thioglucopyranoside for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of Phenyl-β-D-thioglucopyranoside in various applications is fundamentally dictated by its chemical and physical characteristics. Its identity is unequivocally established by its molecular formula and precise molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₅S | [2][3][4][5][6] |

| Molecular Weight | 272.32 g/mol | [2][3][4][5][6] |

| CAS Number | 2936-70-1 | [2][3][6][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol | [6] |

| Synonyms | Phenyl β-D-thioglucoside, Ph-Thio-β-D-glc | [2][7][8] |

| Solubility | Soluble in water (at 2%) | [7] |

The presence of the sulfur atom in the glycosidic linkage is the cornerstone of its chemical stability. The C-S bond is less polarized and less susceptible to acid-catalyzed hydrolysis and enzymatic cleavage by most standard glycosidases compared to the C-O bond in natural glycosides. This resistance is a critical feature, allowing for its use in environments where O-glycosides would be rapidly degraded.

Synthesis and Quality Control

Understanding the synthesis of Phenyl-β-D-thioglucopyranoside provides insight into its purity and potential applications.

Synthesis Rationale: The most common synthetic route involves the reaction of a protected glucose precursor with phenyl thiol (thiophenol).[1] The use of "protecting groups" on the hydroxyls of the glucose molecule is essential to prevent unwanted side reactions and to ensure that the thiolation occurs specifically at the anomeric carbon (C-1). The β-anomeric stereochemistry is carefully controlled during the synthesis to yield the desired isomer.[1]

A Generalized Synthetic Workflow:

-

Protection: The hydroxyl groups of D-glucose are protected, often by acetylation, to form a derivative like penta-O-acetyl-β-D-glucopyranose.

-

Activation: The anomeric position is activated, typically by converting the anomeric acetate to a more reactive leaving group, such as a bromide (e.g., acetobromo-α-D-glucose).

-

Thiolysis (Nucleophilic Substitution): The protected and activated glucose derivative is reacted with thiophenol in the presence of a base. The thiolate anion acts as a nucleophile, displacing the leaving group at the anomeric center to form the thioglycosidic bond.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final product, Phenyl-β-D-thioglucopyranoside.

-

Purification: The final compound is purified using techniques like column chromatography to achieve high purity, typically greater than 98%.[1]

Quality Control: The identity and purity of the synthesized compound are confirmed through a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1] These analyses ensure the correct structure, molecular weight, and purity, which are critical for reproducible experimental results.

Key Applications in Research and Development

The unique stability of Phenyl-β-D-thioglucopyranoside makes it a versatile tool in several key areas of research.

-

Enzyme Assays and Mechanistic Studies: It serves as a crucial substrate or inhibitor in studies of glycosyltransferases and glycosidases.[1][7] Because it is resistant to cleavage by many β-glucosidases, it can be used to study the binding affinity of these enzymes without the complication of substrate turnover. This allows for the determination of binding kinetics (Kᵢ) and the investigation of active site architecture.

-

Drug Development and Glycomimetic Design: In drug development, glycosylation can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.[2] Phenyl-β-D-thioglucopyranoside can be used as a building block (a glycosyl donor) in the synthesis of more complex carbohydrate-based drugs and glycomimetics.[1][2] Its stability ensures that the carbohydrate moiety remains intact.

-

Molecular Probes in Glycobiology: The phenyl group can be further modified, for example, with reporter tags (like fluorophores or biotin), to create molecular probes. These probes are used to investigate carbohydrate-protein interactions, which are fundamental to processes like cell recognition, signaling, and pathogen binding.[1]

Experimental Protocol: Inhibition Assay of β-Glucosidase

This protocol describes a typical experiment to determine the inhibitory potential of Phenyl-β-D-thioglucopyranoside against a standard β-glucosidase enzyme. The rationale is to measure the enzyme's activity on a chromogenic substrate in the presence and absence of the thio-analog.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Phenyl-β-D-thioglucopyranoside for β-glucosidase.

Materials:

-

β-Glucosidase (from almonds or other sources)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) - chromogenic substrate

-

Phenyl-β-D-thioglucopyranoside (inhibitor)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader (405 nm)

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of β-glucosidase in assay buffer.

-

Prepare a stock solution of pNPG in assay buffer (e.g., 10 mM).

-

Prepare a stock solution of Phenyl-β-D-thioglucopyranoside in assay buffer (e.g., 50 mM) and create a series of dilutions (e.g., from 25 mM down to 0.1 mM).

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each dilution of Phenyl-β-D-thioglucopyranoside. For the control (100% activity), add 20 µL of assay buffer.

-

Add 20 µL of the β-glucosidase solution to each well.

-

Incubate the plate for 10 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate for a fixed time (e.g., 15-30 minutes) at the same temperature. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 100 µL of the stop solution to each well. The basic pH will stop the enzyme and enhance the color of the p-nitrophenol.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Phenyl-β-D-thioglucopyranoside compared to the control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for β-Glucosidase Inhibition Assay.

Conclusion

Phenyl-β-D-thioglucopyranoside, with a precise molecular weight of 272.32 g/mol , is more than just a chemical compound; it is a testament to the power of strategic molecular design.[2][3][4][5][6] Its thioglycosidic bond provides the chemical robustness necessary for a wide array of applications, from fundamental enzymology to the frontiers of drug discovery. By understanding its core properties and the rationale behind its use, researchers can effectively leverage this versatile molecule to advance our knowledge of complex biological systems.

References

-

Glycosynth. Phenyl beta-D-thioglucopyranoside. Available from: [Link]

-

CRO Splendid Lab Pvt. Ltd. Phenyl beta-D-Thioglucopyranoside. Available from: [Link]

-

PubChem. Phenyl 1-thio-beta-D-glucopyranoside. Available from: [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenyl beta-D-thioglucopyranoside | CAS 2936-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycosynth - Phenyl beta-D-thioglucopyranoside [glycosynth.co.uk]

- 8. 2936-70-1 CAS Manufactory [m.chemicalbook.com]

Biological activity of Phenyl-beta-D-thioglucopyranoside

An In-Depth Technical Guide to the Biological Activity of Phenyl-β-D-thioglucopyranoside

Introduction: Defining a Versatile Tool in Glycobiology

Phenyl-β-D-thioglucopyranoside is a synthetic monosaccharide derivative that serves as a cornerstone tool for researchers in glycobiology, enzymology, and medicinal chemistry. Its defining structural feature is the replacement of the anomeric oxygen of glucose with a sulfur atom, forming a thio-glycosidic bond to a phenyl group.[1] This seemingly subtle modification confers significant chemical stability, particularly resistance to enzymatic hydrolysis by many glycosidases, when compared to its oxygen-linked counterpart, Phenyl-β-D-glucopyranoside.[1] This stability makes it an exceptional substrate mimic and a robust glycosyl donor for the synthesis of complex carbohydrates.[2][3]

It is critical for researchers to distinguish Phenyl-β-D-thioglucopyranoside from Phenyl-β-D-glucopyranoside. The latter, an O-glycoside, has been identified as a component of plants like Phellodendron amurense and possesses inherent anti-inflammatory and anti-tumor properties, acting through pathways involving NF-κB and inhibiting the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.[4][5] In contrast, the primary biological activities of Phenyl-β-D-thioglucopyranoside stem not from inherent pharmacologic effects, but from its ability to specifically interact with and inhibit key enzymes and transporters, making it a valuable probe and synthetic intermediate.[1][2]

Section 1: Mechanisms of Action as a Competitive Inhibitor

The biological utility of Phenyl-β-D-thioglucopyranoside is primarily rooted in its function as a competitive inhibitor for several classes of enzymes and transporters that recognize β-D-glucose or similar structures.

Inhibition of β-Glucosidases and Myrosinases

β-Glucosidases are a ubiquitous class of enzymes that cleave β-glycosidic bonds.[6] Phenyl-β-D-thioglucopyranoside serves as an effective substrate mimic, binding to the active site of these enzymes. However, the inherent stability of the thio-glycosidic bond makes it resistant to cleavage, leading to competitive inhibition.[7] This property allows it to be used in studies to probe the structure and function of the β-glucosidase active site.[7]

A specialized subset of these enzymes are myrosinases (thioglucoside glucohydrolases), which are plant enzymes that hydrolyze thioglucosides known as glucosinolates as part of a defense mechanism.[8][9] Given its thioglucoside nature, Phenyl-β-D-thioglucopyranoside can interact with the myrosinase active site, making it a useful tool for studying the kinetics and mechanism of this important class of enzymes.[10][11]

Selective Inhibition of Sodium-Glucose Cotransporters (SGLTs)

Perhaps the most therapeutically relevant biological activity of Phenyl-β-D-thioglucopyranoside is its role as an inhibitor of sodium-glucose cotransporters (SGLTs). These membrane proteins are responsible for glucose reabsorption in the kidney (SGLT2) and intestine (SGLT1). A pivotal study demonstrated that Phenyl-β-D-thioglucopyranoside inhibits both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).[12]

Crucially, the inhibition was found to be more potent against hSGLT2 than hSGLT1.[12] This selectivity is highly significant, as SGLT2 is a major validated target for the treatment of type 2 diabetes. By inhibiting SGLT2, glucose reabsorption in the kidneys is blocked, leading to the excretion of excess glucose in the urine and thus lowering blood glucose levels.[12] Kinetic studies have confirmed that the mechanism is competitive inhibition, where the thioglycoside competes with glucose for the sugar-binding site on the transporter.[12] This discovery positions Phenyl-β-D-thioglucopyranoside and its derivatives as promising lead compounds for the development of novel anti-hyperglycemic agents.

Section 2: Core Applications in Research and Drug Development

The unique properties of Phenyl-β-D-thioglucopyranoside underpin its use in a variety of research and development applications.

-

Probing Enzyme and Transporter Active Sites: As a stable substrate mimic, it is used to perform enzyme kinetic studies, determine inhibitor constants (Kᵢ), and explore the topology of the substrate-binding sites of various β-glucosidases and SGLT transporters.[2][12]

-

Glycosyl Donor in Chemical Synthesis: The stability of the thio-glycosidic bond allows it to tolerate a wide range of reaction conditions used in carbohydrate chemistry. It can be readily "activated" by specific thiophilic promoters, making it a versatile glycosyl donor for the stereoselective synthesis of oligosaccharides and complex glycoconjugates, which are essential in drug discovery and the development of molecular probes.[1][3]

-

Scaffold for Anti-Diabetic Drug Development: Its demonstrated activity as a selective SGLT2 inhibitor makes it a valuable scaffold. Medicinal chemists can synthesize derivatives to optimize potency, selectivity, and pharmacokinetic properties, aiming to create next-generation treatments for type 2 diabetes.[12]

Section 3: Experimental Protocols and Methodologies

As a Senior Application Scientist, the true value of a compound lies in its practical application. The following protocols are foundational for working with Phenyl-β-D-thioglucopyranoside.

Chemical Synthesis from Glycosyl Acetate

This protocol describes a common method for synthesizing Phenyl-β-D-thioglucopyranoside. The causality behind this choice of reagents lies in the reactivity of the glycosyl acetate as a good leaving group and the nucleophilicity of thiophenol, catalyzed by a Lewis acid like BF₃•OEt₂.

Workflow for Synthesis of Phenyl-β-D-thioglucopyranoside

Caption: Workflow for the synthesis of Phenyl-β-D-thioglucopyranoside.

Step-by-Step Methodology: [3]

-

Dissolve the fully protected glycosyl acetate (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Add thiophenol (1.2–2.0 equivalents) to the solution at room temperature.

-

Cool the reaction vessel in an ice bath to 0°C.

-

Slowly add boron trifluoride–diethyl ether complex (BF₃•OEt₂) (2.0–5.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Dilute the mixture with CH₂Cl₂ and transfer to a separating funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. The bicarbonate wash is crucial to neutralize the strong Lewis acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by silica gel column chromatography to yield the pure product.

-

Self-Validation: The identity and purity of the final compound must be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should also be assessed by HPLC.

In Vitro β-Glucosidase Inhibition Assay

This protocol adapts the widely used chromogenic assay with p-Nitrophenyl-β-D-glucopyranoside (pNPG) to determine the inhibitory potential of Phenyl-β-D-thioglucopyranoside. The logic is to measure the reduction in the rate of product formation (p-nitrophenol) when the inhibitor is present.

Workflow for β-Glucosidase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of an inhibitor for β-glucosidase.

Step-by-Step Methodology: [6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

-

Enzyme Solution: Prepare a working solution of β-glucosidase (e.g., from almonds) in the assay buffer. The concentration should be determined empirically to yield a linear reaction rate over 30-60 minutes.

-

Substrate Solution: 10 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) in assay buffer.

-

Inhibitor Stock: Prepare a high-concentration stock of Phenyl-β-D-thioglucopyranoside in a suitable solvent (e.g., DMSO or water) and create a series of dilutions.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Setup (in a 96-well microplate):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of your inhibitor dilution (or solvent for control wells).

-

Add 20 µL of the enzyme solution to each well.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the 10 mM pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Add 100 µL of 1 M Na₂CO₃ stop solution to each well. This stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Self-Validation & Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Section 4: Data Summary and Physicochemical Properties

For any laboratory work, having key compound data readily available is essential for experimental design and safety.

Table 1: Physicochemical Properties of Phenyl-β-D-thioglucopyranoside

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2936-70-1 | [13] |

| Molecular Formula | C₁₂H₁₆O₅S | [13] |

| Molecular Weight | 272.32 g/mol | [13] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water (at 2%) | [7] |

| Storage | Store at 2–8 °C, protected from moisture and light |[1] |

Table 2: Summary of Key Biological Activities

| Target | Organism/System | Activity Type | Significance | Reference |

|---|---|---|---|---|

| β-Glucosidase | General | Competitive Inhibitor / Substrate Mimic | Tool for enzymology studies | [7] |

| Myrosinase | Plant | Substrate Mimic / Potential Inhibitor | Research tool for glucosinolate pathways | [8][10] |

| hSGLT1 | Human (CHO cells) | Competitive Inhibitor | Contributes to glucose transport inhibition | [12] |

| hSGLT2 | Human (CHO cells) | Potent Competitive Inhibitor | Potential therapeutic for type 2 diabetes |[12] |

Conclusion and Future Directions

Phenyl-β-D-thioglucopyranoside is far more than a simple sugar derivative; it is a precision tool that enables fundamental research into carbohydrate biochemistry and provides a promising scaffold for therapeutic innovation. Its stability against hydrolysis makes it an ideal substrate mimic for studying glycosidases, while its potent and selective inhibitory action on the hSGLT2 transporter highlights its significant potential in the development of new anti-diabetic drugs.

Future research should focus on the synthesis of novel derivatives to enhance selectivity and potency for SGLT2, while also exploring its utility as an inhibitor for other glucose-recognizing proteins. The continued application of this compound in both basic research and translational medicine underscores its enduring importance to the scientific community.

References

-

glycodepot.com. Phenyl β-D-thioglucopyranoside.

-

Chem-Impex. Phenyl-β-D-thioglucopyranoside.

-

MedChemExpress. Phenyl β-D-glucopyranoside | Anti-Inflammatory Agent.

-

National Center for Biotechnology Information. Synthesis of phenylthioglycoside - Glycoscience Protocols.

-

PubMed. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells.

-

Glycosynth. Phenyl beta-D-thioglucopyranoside.

-

PubMed. Mechanism-based inhibition and stereochemistry of glucosinolate hydrolysis by myrosinase.

-

PubMed. Studies on phenyl glycosides as inhibitors of D-glucose uptake by Rhesus monkey kidney cells.

-

International Journal of Medical Sciences. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes.

-

Journal of Chemical Education. Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides.

-

ResearchGate. Studies on the Mechanism of Myrosinase.

-

PubMed. Transport mechanisms of a glycoside, p-nitrophenyl-beta-D-glucopyranoside, across rat small intestinal brush-border membranes.

-

GoldBio. Phenyl-beta-D-glucopyranoside.

-

GPCRdb. Phenyl-β-D-glucopyranoside.

-

BenchChem. Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).

-

IUPHAR/BPS Guide to PHARMACOLOGY. Phenyl-β-D-glucopyranoside.

-

MDPI. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5).

-

National Institutes of Health. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase.

-

MDPI. Chemical Profiling and Tyrosinase Inhibition Mechanism of Phenylethanoid Glycosides from Corallodiscus flabellatus.

-

National Institutes of Health. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics.

-

Santa Cruz Biotechnology. Phenyl beta-D-thioglucopyranoside.

-

ResearchGate. Systems studied in this work: β-PhGlc, phenyl-β-D-glucopyranose.

-

PLOS One. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism.

-

Wikipedia. Myrosinase.

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Glycosynth - Phenyl beta-D-thioglucopyranoside [glycosynth.co.uk]

- 8. Mechanism-based inhibition and stereochemistry of glucosinolate hydrolysis by myrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myrosinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes [medsci.org]

- 13. Phenyl beta-D-thioglucopyranoside | CAS 2936-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Phenyl-β-D-thioglucopyranoside: A Technical Guide to its Application as a Glycosidase Inhibitor and Chemical Chaperone

Executive Summary

Phenyl-β-D-thioglucopyranoside is a synthetic S-analog of Phenyl-β-D-glucopyranoside, distinguished by the substitution of the anomeric oxygen with a sulfur atom.[1] This structural modification confers significant resistance to enzymatic and chemical hydrolysis, making it an invaluable tool in glycobiology and drug development.[1] This guide provides an in-depth technical overview of its dual functionality. First, as a competitive inhibitor of glycosidases, it serves as a stable probe for studying enzyme kinetics and mechanism.[2][3] Second, it holds potential as a pharmacological chaperone, a promising therapeutic strategy for genetic disorders like Gaucher disease, which arise from misfolded glycosidase enzymes.[4][5] We will explore the mechanistic basis for these functions, provide detailed protocols for their experimental validation, and discuss broader applications for researchers and drug development professionals.

The Thio-Advantage: A Primer on Thioglycosides in Glycobiology

In the study of carbohydrate-processing enzymes, the stability of molecular probes is paramount. Natural O-glycosides are susceptible to rapid enzymatic cleavage, limiting their utility in assays that require stable binding or prolonged incubation. Thioglycosides, such as Phenyl-β-D-thioglucopyranoside, overcome this limitation. The carbon-sulfur (C-S) glycosidic bond is significantly more resistant to hydrolysis by glycosidases compared to its natural oxygen counterpart (C-O).[1][2] This stability is the cornerstone of its utility, allowing it to function as:

-

A robust glycosyl donor in the chemical synthesis of complex oligosaccharides.[1]

-

A metabolic decoy that can competitively inhibit glycosyltransferases, disrupting cellular glycosylation pathways.[6]

-

A stable ligand for studying enzyme-substrate interactions and as a potent inhibitor for probing enzyme active sites.[2]

This guide will focus on the latter application, examining how the inherent stability of Phenyl-β-D-thioglucopyranoside makes it a powerful tool for inhibiting β-glucosidases and related enzymes.

Core Properties and Synthesis Overview

The physical and chemical properties of Phenyl-β-D-thioglucopyranoside are foundational to its application.

Table 1: Physicochemical Properties of Phenyl-β-D-thioglucopyranoside

| Property | Value | Source(s) |

| CAS Number | 2936-70-1 | [7][8][9] |

| Molecular Formula | C₁₂H₁₆O₅S | [7][8][9] |

| Molecular Weight | 272.32 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | Phenyl 1-thio-β-D-glucopyranoside, Ph-Thio-β-D-glc | [1][7] |

Synthesis at a Glance

Phenyl-β-D-thioglucopyranoside is synthesized by the thiolysis of protected β-D-glucopyranosyl derivatives with phenyl thiol (thiophenol).[1] The process typically involves using a protected glucose precursor to ensure stereospecificity at the anomeric carbon. Following the reaction, the compound is purified by chromatography to achieve high purity (>95-98%), which is critical for reproducible experimental results.[1] Its identity and purity are confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[1]

Mechanism of Action: A Competitive Glycosidase Inhibitor

To understand how Phenyl-β-D-thioglucopyranoside inhibits enzymes, one must first understand the mechanism of its target. Retaining β-glucosidases, a major class of glycoside hydrolases, operate via a Koshland double-displacement mechanism.[4] This involves two key steps:

-

Glycosylation: A nucleophilic residue in the enzyme's active site (typically a carboxylate from an aspartate or glutamate residue) attacks the anomeric carbon of the substrate. This displaces the aglycone (the phenyl group, in this case) and forms a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by an acid/base catalyst residue, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the glucose moiety. The enzyme is thus regenerated.

Phenyl-β-D-thioglucopyranoside acts as a competitive inhibitor . It mimics the natural substrate and binds to the enzyme's active site. However, due to the high stability of the C-S bond, the enzyme's catalytic nucleophile cannot effectively attack the anomeric carbon to displace the thiophenyl group and form the covalent intermediate.[1][2] It occupies the active site, preventing the binding and hydrolysis of the natural substrate, thereby inhibiting the enzyme's function. The efficiency of this inhibition can be influenced by the lipophilicity of the aglycone; in some β-glucosidases, more lipophilic aglycones lead to stronger inhibition.[2]

Caption: Experimental workflow for determining glycosidase inhibition constants.

Table 2: Reported Inhibition Data for Phenyl-β-D-thioglucosides

| Enzyme | Source Organism | Inhibitor | Kᵢ (mM) | Type of Inhibition | Source(s) |

| β-D-glucosidase | Aspergillus oryzae | Phenyl-β-D-thioglucopyranoside | 1.8 | Competitive | [2] |

| β-D-glucosidase | Penicillium canescens | Phenyl-β-D-thioglucopyranoside | 0.057 | Competitive | [2] |

| α-D-glucosidase | Aspergillus oryzae | Phenyl-β-D-thioglucopyranoside | 0.85 | - | [2] |

Advanced Application: A Pharmacological Chaperone for Gaucher Disease

Beyond simple inhibition, Phenyl-β-D-thioglucopyranoside holds promise in a sophisticated therapeutic strategy known as Pharmacological Chaperone Therapy (PCT) . [5]

The Challenge: Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (also called glucocerebrosidase, or GCase). [10][11]Many of these mutations do not destroy the enzyme's catalytic ability but instead cause it to misfold in the endoplasmic reticulum (ER). The cell's quality control machinery recognizes the misfolded protein and targets it for degradation, so very little functional enzyme ever reaches the lysosome. [4]This leads to the accumulation of its substrate, glucosylceramide, causing severe cellular dysfunction, particularly in macrophages. [10][12]

The Chaperone Hypothesis

Pharmacological chaperones are small molecules that can bind to misfolded enzymes and stabilize their conformation. [5][13]For GCase, an ideal chaperone would be a competitive inhibitor that:

-

Binds to the mutant GCase in the neutral pH environment of the ER.

-

Stabilizes the enzyme's structure, allowing it to pass the ER's quality control and be trafficked correctly to the lysosome.

-

Dissociates from the enzyme in the acidic environment (pH ~5) of the lysosome, freeing the now-correctly-localized enzyme to hydrolyze its natural substrate. [5] Phenyl-β-D-thioglucopyranoside fits this profile. Its ability to bind to the active site of β-glucosidases suggests it could stabilize misfolded GCase mutants in the ER. The pH-dependent nature of enzyme-ligand interactions could potentially facilitate its dissociation in the acidic lysosome, restoring enzymatic function. [5]This strategy offers a potential treatment for the neurological symptoms of Gaucher disease, as small molecule chaperones can often cross the blood-brain barrier, unlike the large recombinant enzymes used in enzyme replacement therapy. [10][14]

Caption: Mechanism of pharmacological chaperone therapy for Gaucher disease.

Broader Applications and Future Directions

The utility of Phenyl-β-D-thioglucopyranoside extends beyond its direct role as a β-glucosidase inhibitor.

-

SGLT Inhibition: Studies have shown that Phenyl-β-D-thioglucopyranoside can inhibit sodium-glucose cotransporters, specifically showing a stronger effect on hSGLT2 than hSGLT1. [15]This highlights its potential as a lead compound for developing therapeutics for type 2 diabetes, where SGLT2 inhibitors are a major class of drugs. [15]* Metabolic Engineering: As a stable metabolic decoy, thioglycosides can be used to disrupt glycan biosynthesis, which has applications in studying inflammation and cancer metastasis where cell-surface glycans play a critical role. [6]* Synthetic Chemistry: It remains a valuable and stable glycosyl donor, enabling the stereoselective synthesis of more complex glycoconjugates and oligosaccharides for research and therapeutic development. [1] Future research should focus on elucidating the full spectrum of its inhibitory activity against a wider panel of human glycosidases and on conducting in vivo studies to validate its efficacy as a pharmacological chaperone for Gaucher disease and other related lysosomal storage disorders.

Conclusion

Phenyl-β-D-thioglucopyranoside is a remarkably versatile molecule whose value is derived directly from the chemical stability of its thioglycosidic bond. This stability allows it to serve as a reliable competitive inhibitor for mechanistic studies of glycosidases and as a potential pharmacological chaperone for rescuing misfolded enzymes. The detailed protocols and mechanistic insights provided in this guide equip researchers and drug developers with the foundational knowledge to effectively utilize this compound as a powerful tool in glycobiology, from basic enzyme characterization to the development of novel therapeutic strategies.

References

-

Bull, C., et al. (2020). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. bioRxiv. [Link]

-

Castañeda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences. [Link]

-

Dotsenko, I. A., et al. (2014). Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. International Journal of Carbohydrate Chemistry. [Link]

-

Thioglycosides in Carbohydrate Research. ResearchGate. [Link]

-

Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. Scholarly Commons. [Link]

-

Chemical Chaperone Therapies for STXBP1. STXBP1 Foundation. [Link]

-

Nagral, A. (2015). Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History. Journal of Clinical and Experimental Hepatology. [Link]

-

Parvez, S., et al. (2024). A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach. International Journal of Biological Sciences. [Link]

-

The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

-

Half maximal inhibitory concentration. Wikipedia. [Link]

-

NIH researchers use a new cell model of a rare disease to develop therapeutic compounds. National Human Genome Research Institute. [Link]

-

Recent Therapeutic Advancements for Gaucher Disease. ResearchGate. [Link]

-

Phenyl beta-D-thioglucopyranoside. Glycosynth. [Link]

-

Phenyl beta-D-thiogalactopyranoside. PubChem. [Link]

-

Artola, M., et al. (2019). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society. [Link]

-

Molecular Basis of Chemical Chaperone Effects of N-octyl-b-valienamine on Human b-glucosidase in Low/neutral pH Conditions. ResearchGate. [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. scispace.com [scispace.com]

- 3. Glycosynth - Phenyl beta-D-thioglucopyranoside [glycosynth.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenyl beta-D-thioglucopyranoside | CAS 2936-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Phenyl beta-D-thiogalactopyranoside | C12H16O5S | CID 314404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijbs.com [ijbs.com]

- 11. researchgate.net [researchgate.net]

- 12. Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Chaperone Therapies for STXBP1 — STXBP1 Foundation [stxbp1disorders.org]

- 14. NIH researchers use a new cell model of a rare disease to develop therapeutic compounds [genome.gov]

- 15. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Phenyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Phenyl-beta-D-glucopyranoside, a naturally occurring compound with significant therapeutic potential. We will delve into its molecular mechanisms of action, focusing on the modulation of key inflammatory signaling pathways. This document also provides detailed, field-proven protocols for the in-vitro evaluation of its anti-inflammatory efficacy, along with data presentation and visualization tools to facilitate research and development.

Introduction: The Therapeutic Potential of Phenyl-beta-D-glucopyranoside

Phenyl-beta-D-glucopyranoside is a phenolic glycoside that has been isolated from various plant species, including Phellodendron amurense.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer and potent anti-inflammatory effects.[1][3] Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This underscores the urgent need for novel, safer, and more effective anti-inflammatory agents. Phenyl-beta-D-glucopyranoside presents a promising avenue for the development of such therapeutics.

This guide will provide an in-depth exploration of the anti-inflammatory properties of Phenyl-beta-D-glucopyranoside, with a focus on its molecular mechanisms and practical experimental validation.

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Phenyl-beta-D-glucopyranoside are primarily attributed to its ability to suppress the production of key inflammatory mediators and modulate critical signaling pathways within immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

-

Nitric Oxide (NO): Phenyl-beta-D-glucopyranoside has been shown to significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] NO is a critical signaling molecule in the inflammatory response, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.

-

Prostaglandin E2 (PGE2): The compound also suppresses the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for the synthesis of PGE2, a key mediator of inflammation, pain, and fever.[1][2]

-

Pro-inflammatory Cytokines: Phenyl-beta-D-glucopyranoside effectively attenuates the expression and release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner.[1][3]

Modulation of Key Signaling Pathways

The inhibitory effects of Phenyl-beta-D-glucopyranoside on the production of inflammatory mediators are a direct consequence of its ability to modulate upstream signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Phenyl-beta-D-glucopyranoside has been demonstrated to inhibit the nuclear translocation of NF-κB, a crucial step in its activation.[1][2] This is a key mechanism underlying its broad anti-inflammatory effects.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It comprises several subfamilies, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these kinases through phosphorylation plays a pivotal role in the expression of pro-inflammatory genes. While direct evidence for Phenyl-beta-D-glucopyranoside is still emerging, many phenolic compounds are known to modulate MAPK signaling.

Experimental Protocols for In-Vitro Evaluation

The following protocols are designed to provide a robust framework for investigating the anti-inflammatory properties of Phenyl-beta-D-glucopyranoside in a laboratory setting.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a well-established and appropriate model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Phenyl-beta-D-glucopyranoside (e.g., 10, 50, 100, 200, 500 µM) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Procedure:

-

After treating the cells with Phenyl-beta-D-glucopyranoside for 24 hours in a 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[4][5]

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like TNF-α and IL-6.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for human or mouse TNF-α and IL-6).[6][7][8][9]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis

-

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[10][11]

-

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes the expected dose-dependent effects of Phenyl-beta-D-glucopyranoside on key inflammatory markers based on available literature.

| Inflammatory Marker | Phenyl-beta-D-glucopyranoside Concentration (µM) | Expected % Inhibition (relative to LPS control) |

| NO Production | 10 | ~10-20% |

| 50 | ~30-50% | |

| 100 | ~50-70% | |

| 200 | >70% | |

| TNF-α Release | 10 | ~5-15% |

| 50 | ~25-45% | |

| 100 | ~40-60% | |

| 200 | >60% | |

| IL-6 Release | 10 | ~10-25% |

| 50 | ~35-55% | |

| 100 | ~50-75% | |

| 200 | >75% |

Note: These are approximate values based on published studies and may vary depending on experimental conditions.

Interpreting the Results

A significant and dose-dependent reduction in NO, TNF-α, and IL-6 production, without a corresponding decrease in cell viability, would strongly indicate the anti-inflammatory potential of Phenyl-beta-D-glucopyranoside. Western blot analysis showing decreased phosphorylation of IκBα and p65, and reduced nuclear translocation of p65, would confirm the inhibition of the NF-κB pathway. Similarly, a reduction in the phosphorylation of p38, ERK, and JNK would suggest the involvement of the MAPK pathway.

Conclusion and Future Directions

Phenyl-beta-D-glucopyranoside exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the further investigation and validation of its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular targets of Phenyl-beta-D-glucopyranoside within the inflammatory signaling cascades.

-

Conducting comprehensive in-vivo studies using animal models of inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Exploring structure-activity relationships through the synthesis and evaluation of analog compounds to optimize its anti-inflammatory potency.

The continued investigation of Phenyl-beta-D-glucopyranoside holds great promise for the development of a new class of safe and effective anti-inflammatory drugs.

References

-

Hwang SJ, et al. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation. 2015;38(3):1071-9. [Link]

-

National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Frontiers in Immunology. Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. [Link]

-

National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. [Link]

-

ResearchGate. Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. [Link]

-

ResearchGate. Nitric oxide assay on mouse primary macrophages using Griess reagent. [Link]

-

National Center for Biotechnology Information. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. [Link]

-

Natural Product Communications. The in vitro and in vivo anti-inflammatory activities of alphitonin-4-O-β-D-glucopyranoside. [Link]

-

ResearchGate. Pro-inflammatory and anti-inflammatory pathways potentially affected by PFB. [Link]

-

IBL International. TNF-α (free) ELISA. [Link]

-

PubMed. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr. [Link]

-

Elabscience. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

-

ResearchGate. In vitro anti-inflammatory study of PHE. [Link]

-

Creative Biolabs. Western Blot Protocol & Troubleshooting. [Link]

-

Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. [Link]

-

Pharmacognosy Journal. In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from M. [Link]

-

Journal of Applied Pharmaceutical Science. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

-

MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

-

CliniSciences. Phenyl-β-D-glucopyranoside [1464-44-4]. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Phenyl-β-D-glucopyranoside. [Link]

-

GPCRdb. Phenyl-β-D-glucopyranoside. [Link]

-

EMBL-EBI. Phenyl beta-D-glucopyranoside (CHEBI:8083). [Link]

-

MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

-

ResearchGate. Western blot analysis of IκBα and NF-κB expression and activation in kidney. [Link]

-

Journal of Traditional and Complementary Medicine. The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. [Link]

-

National Center for Biotechnology Information. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. [Link]

-

National Center for Biotechnology Information. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. [Link]

-

ResearchGate. (PDF) Guidelines for cell viability assays. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Indian Journal of Pharmaceutical Education and Research. In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. [Link]

-

ResearchGate. Western blot and, respectively, quantification of IκB-α (A) and NF-κB... [Link]

-

MDPI. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. [Link]

-

SciSpace. Synthesis of anti-inflammatory α-and β-linked acetamidopyranosides as inhibitors of toll-like receptor 4 (TLR4). [Link]

-

PubMed. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. [Link]

Sources

- 1. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NB-64-67174-1mL | Phenyl-β-D-glucopyranoside [1464-44-4] Clinisciences [clinisciences.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-Depth Technical Guide to the Solubility of Phenyl-β-D-thioglucopyranoside for Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility of Phenyl-β-D-thioglucopyranoside (C₁₂H₁₆O₅S, MW: 272.32 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of Phenyl-β-D-thioglucopyranoside, its known solubility in aqueous media, and its predicted behavior in common organic solvents. A core component of this guide is a detailed, self-validating experimental protocol for accurately determining its solubility, enabling researchers to generate robust and reliable data for applications ranging from biochemical assays to the synthesis of novel therapeutics.

Introduction: Understanding Phenyl-β-D-thioglucopyranoside

Phenyl-β-D-thioglucopyranoside is a synthetic thioglycoside, a derivative of β-D-glucopyranose where the anomeric oxygen is replaced by a sulfur atom bonded to a phenyl group.[3] This structural modification is not trivial; the resulting thioglycosidic bond imparts significant resistance to enzymatic and chemical hydrolysis compared to its O-glycoside counterparts.[3] This stability makes it an invaluable tool in glycobiology and medicinal chemistry.

It is widely utilized as a glycosyl donor in the stereoselective synthesis of oligosaccharides and glycoconjugates, as a substrate in enzyme assays for glycosyltransferases and glycosidases, and as a foundational structure for the development of glycomimetic drugs.[2][3] Given its central role in these applications, a thorough understanding of its solubility is a critical prerequisite for accurate experimental design, ensuring reproducible results and efficient downstream processes.

The Science of Solubility: A Molecular Perspective

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of Phenyl-β-D-thioglucopyranoside is amphipathic, containing both polar and non-polar regions, which dictates its solubility profile.

-

Polar Domain: The β-D-glucopyranose ring is highly polar, rich with hydroxyl (-OH) groups. These groups can act as both hydrogen bond donors and acceptors, a key factor for solubility in protic solvents like water.[4]

-

Non-Polar Domain: The phenylthio group (S-C₆H₅) introduces a non-polar, hydrophobic character to the molecule. This region favors interactions with non-polar or less polar organic solvents through van der Waals forces.

The balance between the hydrophilic glucose moiety and the hydrophobic phenylthio group determines its overall solubility in a given solvent system.

Caption: Molecular features influencing solubility.

Solubility Profile of Phenyl-β-D-thioglucopyranoside

Quantitative solubility data for Phenyl-β-D-thioglucopyranoside in a wide range of organic solvents is not extensively published. However, its solubility in water has been reported, and its behavior in other common laboratory solvents can be predicted based on its structure.

Data Presentation

| Solvent | Solvent Type | Reported / Predicted Solubility | Rationale / Citation |

| Water | Polar Protic | 2% (w/v) or ~20 mg/mL | The multiple hydroxyl groups on the glucose ring allow for strong hydrogen bonding with water.[5] |

| Methanol / Ethanol | Polar Protic | Predicted: Good to Moderate | These alcohols can engage in hydrogen bonding while their alkyl chains can interact with the phenyl group. Solubility is expected to decrease with increasing alcohol chain length. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted: High | DMSO is a powerful and versatile solvent capable of dissolving both polar and non-polar compounds. It acts as a strong hydrogen bond acceptor, interacting with the -OH groups, while its methyl groups can interact with the phenyl ring. |

| Dimethylformamide (DMF) | Polar Aprotic | Predicted: High | Similar to DMSO, DMF is a potent polar aprotic solvent that should effectively solubilize the compound. |

| Hexane / Toluene | Non-Polar | Predicted: Poor to Insoluble | The high polarity of the glucose ring will prevent dissolution in non-polar hydrocarbon solvents. |

Note: Predicted solubilities are based on chemical principles and require experimental verification.

Experimental Protocol for Quantitative Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of Phenyl-β-D-thioglucopyranoside. It is designed as a self-validating system, ensuring the final measurement represents a true equilibrium state.

Materials & Equipment

-

Solute: Phenyl-β-D-thioglucopyranoside (white crystalline powder, purity ≥98%).[3]

-

Solvents: Deionized Water, Anhydrous Ethanol, Anhydrous Methanol, DMSO (ACS grade or higher).

-

Equipment: Analytical balance, 2 mL glass vials with screw caps, vortex mixer, thermostatically controlled shaker/incubator, benchtop centrifuge, calibrated pipettes, HPLC or UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of Phenyl-β-D-thioglucopyranoside (e.g., 1 mg/mL) in the chosen analytical solvent (e.g., mobile phase for HPLC).

-

Perform serial dilutions to create a series of standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

Analyze these standards using the chosen analytical method (HPLC/UV-Vis) to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of solid Phenyl-β-D-thioglucopyranoside to a 2 mL glass vial. "Excess" is critical; ensure a visible amount of solid remains after equilibration. A starting point is ~10-20 mg.

-

Pipette a precise volume of the test solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly and place it in a shaker-incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a minimum of 24 hours. Causality Insight: Shorter incubation times risk measuring a kinetically limited concentration, not true thermodynamic solubility. A 48-hour time point should also be tested; if the concentration is unchanged from 24 hours, equilibrium has likely been reached.

-

-

Phase Separation & Sampling:

-

After incubation, visually confirm that excess solid remains. If not, more solute must be added and the equilibration repeated.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet. Trustworthiness Check: Any suspended particulate matter will falsely elevate the final reading. If the supernatant is not perfectly clear, filtration through a 0.22 µm syringe filter (compatible with the solvent) is required.

-

-

Quantification & Calculation:

-

Accurately dilute the supernatant sample with the analytical solvent to a concentration that falls within the linear range of your standard curve.

-

Analyze the diluted sample using the same method as the standards.

-

Calculate the concentration of the original supernatant using the standard curve equation and accounting for the dilution factor. This value is the equilibrium solubility at the tested temperature.

-

Practical Considerations & Influencing Factors

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature (an endothermic process).[6][7] It is crucial to report the temperature at which any solubility measurement is performed.

-

pH (for aqueous solutions): As Phenyl-β-D-thioglucopyranoside does not have readily ionizable functional groups, its aqueous solubility is expected to be largely independent of pH within a typical range (e.g., pH 3-9).

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. When reporting solubility, it is good practice to characterize the solid form used (e.g., via XRPD), especially if the material is sourced from different suppliers or batches.

-

Handling and Storage: Phenyl-β-D-thioglucopyranoside should be stored in tightly sealed containers, protected from moisture and light, at refrigerated temperatures (2–8 °C).[3] This prevents degradation that could affect experimental results.

Conclusion

Phenyl-β-D-thioglucopyranoside is a cornerstone of modern glycochemistry, and understanding its solubility is fundamental to its effective use. While its aqueous solubility is approximately 20 mg/mL, its behavior in organic solvents, though predictable, must be confirmed experimentally for specific applications.[5] The protocol detailed in this guide provides a reliable framework for researchers to generate high-quality, quantitative solubility data. By combining a firm grasp of the underlying chemical principles with rigorous experimental technique, scientists and developers can unlock the full potential of this versatile molecule.

References

-

Glycosynth. Phenyl beta-D-thioglucopyranoside. [Link]

-

PubChem. Phenyl 1-thio-beta-D-glucopyranoside. [Link]

- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 298-344.

-

PubChem. Phenyl beta-D-thiogalactopyranoside. [Link]

-

ResearchGate. (2025). Solubility Temperature Dependence Predicted from 2D Structure. [Link]

Sources

- 1. Phenyl beta-D-thioglucopyranoside | CAS 2936-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycosynth - Phenyl beta-D-thioglucopyranoside [glycosynth.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of Phenyl-β-D-thioglucopyranoside

The following technical guide details the stability profile, storage requirements, and handling protocols for Phenyl-β-D-thioglucopyranoside , a hydrolytically stable glucose analog.

Executive Summary

Phenyl-β-D-thioglucopyranoside (CAS: 2936-70-1) is a synthetic thioglycoside where the anomeric oxygen of glucose is replaced by a sulfur atom.[1][2] This single atomic substitution confers exceptional resistance to enzymatic hydrolysis by

This guide addresses the critical stability factors—specifically oxidation sensitivity and hygroscopicity—that distinguish this thioglycoside from its O-glycoside counterparts. It provides validated protocols for long-term storage, solubilization, and quality control to ensure experimental reproducibility in enzymology and drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Phenyl-1-thio-β-D-glucopyranoside |

| CAS Number | 2936-70-1 |

| Molecular Formula | |

| Molecular Weight | 272.32 g/mol |

| Appearance | White crystalline powder |

| Solubility | Water (~2% w/v), DMSO (>100 mM), Methanol |

| Melting Point | 174–176 °C |

| UV Absorption |

Stability Profile: The Thio-Advantage & Risks

Enzymatic Stability (The "Thio-Effect")

The core utility of Phenyl-β-D-thioglucopyranoside lies in the strength and geometry of the

-

Hydrolytic Resistance: The

bond length (1.82 Å) is longer than the -

Mechanism of Action: It binds to the active site of cellulases and glucosidases but resists the acid-base catalytic cleavage, effectively "jamming" the enzyme or inducing expression without being metabolized.

Chemical Stability & Oxidation Risks

While hydrolytically stable, the thioether linkage introduces a specific vulnerability: Oxidation .

-

Sulfoxide Formation: Exposure to atmospheric oxygen, peroxides, or strong light can oxidize the sulfide (

) to a sulfoxide ( -

Hygroscopicity: The hydroxyl groups on the glucose ring make the solid compound hygroscopic. Moisture absorption facilitates microbial growth (rare due to non-metabolizability) and hydrolysis of impurities.

Comparative Stability Diagram

The following diagram illustrates the mechanistic difference in stability between the O-glycoside and the S-glycoside (Thioglucoside).

Caption: Mechanistic divergence: The thio-linkage resists the catalytic transition state, resulting in stability.

Storage & Handling Protocols

Long-Term Storage (Solid State)

To maximize shelf life (2+ years), follow the "D-D-F" Rule : Desiccated, Dark, Frozen.

-

Temperature: Store at -20°C . While stable at 4°C, freezing prevents any potential slow oxidation or microbial growth on surface contaminants.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, ensure the container is tightly sealed with parafilm to exclude oxygen.

-

Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing desiccant packets (Silica gel).

-

Light: Protect from light. Amber vials are preferred; otherwise, wrap the container in aluminum foil.

Preparation of Working Solutions

Solvent Choice:

-

DMSO (Recommended for Stocks): Dissolves readily (>100 mM). DMSO stocks are bacteriostatic and prevent hydrolysis.

-